molecular formula C14H24N2O4 B6241926 2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate CAS No. 2411220-42-1

2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No.: B6241926
CAS No.: 2411220-42-1
M. Wt: 284.35 g/mol
InChI Key: AFIAWLSXTPAHKK-UHFFFAOYSA-N
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Description

2-tert-butyl 7-methyl 2,5-diazaspiro[35]nonane-2,7-dicarboxylate is a complex organic compound with the molecular formula C14H24N2O4 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane core with tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 2,7-diazaspiro[3.5]nonane as the starting material. The synthesis involves a series of reactions, including substitution and esterification reactions, to introduce the tert-butyl and methyl groups and form the final spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

2411220-42-1

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

2-O-tert-butyl 7-O-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-14(9-16)6-5-10(7-15-14)11(17)19-4/h10,15H,5-9H2,1-4H3

InChI Key

AFIAWLSXTPAHKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CN2)C(=O)OC

Purity

95

Origin of Product

United States

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